molecular formula C8H4BrF3N2 B2654286 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- CAS No. 1008361-62-3

1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-

カタログ番号: B2654286
CAS番号: 1008361-62-3
分子量: 265.033
InChIキー: SSVCVDCKGHSFTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic compound . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

Benzimidazole derivatives have been synthesized by researchers for their various biological activities . The synthesis of benzimidazole derivatives involves a variety of methods and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- is characterized by the presence of a benzimidazole ring, a bromine atom at the 6th position, and a trifluoromethyl group at the 5th position .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- include its empirical formula (C8H4BrF3N2), molecular weight (265.03), and its solid form .

科学的研究の応用

Antiparasitic Applications

Benzimidazoles, including compounds structurally related to 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-, have been extensively studied for their antiparasitic effects. For instance, benznidazole, a nitroimidazole derivative, has shown efficacy in the treatment of Chagas' disease, caused by Trypanosoma cruzi. A randomized trial demonstrated that a 60-day course of benznidazole treatment was safe and 55.8% effective in producing negative seroconversion of specific antibodies, suggesting its potential as part of public health policy for treating seropositive children (Andrade et al., 1996).

Antihelminthic Efficacy

The therapeutic efficacy of benzimidazole compounds such as albendazole and mebendazole against soil-transmitted helminthiasis in children has been evaluated using various diagnostic methods. Studies have shown these compounds to be effective in reducing the prevalence and intensity of helminth infection, underscoring their importance in preventive chemotherapy programs for controlling soil-transmitted helminths (Vlaminck et al., 2019).

Applications in Cancer Research

The combination of benzimidazole compounds with other therapeutic agents has been explored in cancer research. For example, a study on the combination of benznidazole and CCNU (a chemotherapy drug) in humans showed that benznidazole could enhance the cytotoxicity of CCNU against cancer cells, indicating a potential strategy for improving cancer treatment outcomes (Roberts et al., 1984).

Diagnostic Use in Doping Control

Benzimidazole derivatives have also been identified in doping control analysis, highlighting their relevance in sports medicine and toxicology. The detection of bemitil, a benzimidazole derivative, in urine exemplifies the ongoing efforts to monitor the use of performance-enhancing drugs and ensure fair competition in sports (Kwiatkowska et al., 2018).

作用機序

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . The specific mechanism of action of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- is not available in the retrieved data.

特性

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-2-7-6(13-3-14-7)1-4(5)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVCVDCKGHSFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008361-62-3
Record name 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-5-trifluoromethyl-benzene-1,2-diamine (200 mg, 0.785 mmol) was dissolved in formic acid (3 ml), and the mixture was stirred at 120° C. for six hours. The reaction solution was concentrated, and water was added to the resulting residue, followed by extraction with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 5-bromo-6-trifluoromethyl-1H-benzimidazole (201 mg) as a crude compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。